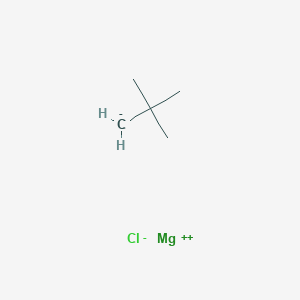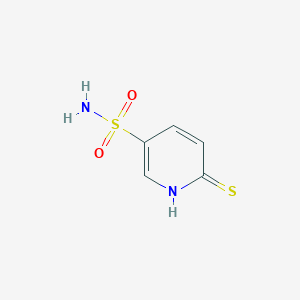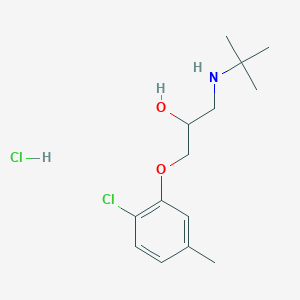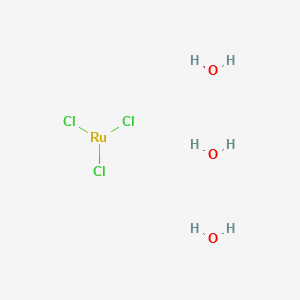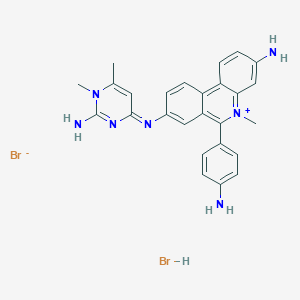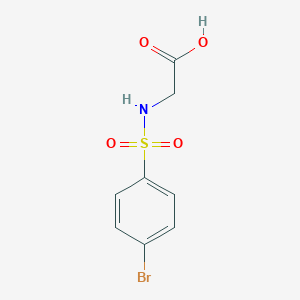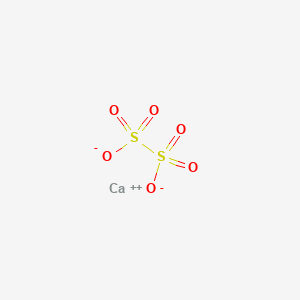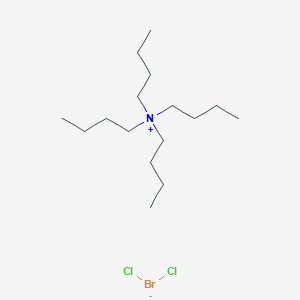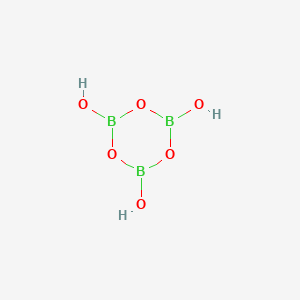
Trihydroxy boroxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihydroxy boroxine, also known as boronic acid, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that can form covalent bonds with a variety of biomolecules, including proteins, nucleic acids, and carbohydrates. This property makes it an important tool for studying the structure and function of biomolecules, as well as for developing new drugs and therapies.
Wirkmechanismus
Trihydroxy boroxine forms covalent bonds with biomolecules through its boron atoms, which are electron-deficient and highly reactive. The resulting boronate ester is stable and irreversible, allowing for the selective labeling and modification of biomolecules.
Biochemische Und Physiologische Effekte
Trihydroxy boroxine has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of proteasome activity: Trihydroxy boroxine has been shown to inhibit the activity of the proteasome, a cellular complex that degrades unwanted or damaged proteins.
2. Modulation of insulin signaling: Trihydroxy boroxine has been shown to modulate insulin signaling pathways, potentially leading to new treatments for diabetes and other metabolic disorders.
3. Anti-cancer activity: Trihydroxy boroxine has been shown to have anti-cancer activity by selectively targeting cancer cells and inducing cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Trihydroxy boroxine has several advantages for lab experiments, including:
1. Selectivity: Trihydroxy boroxine can selectively label and modify specific biomolecules, allowing for their identification and characterization.
2. Stability: Trihydroxy boroxine forms stable and irreversible boronate esters, allowing for long-term labeling and modification of biomolecules.
3. Versatility: Trihydroxy boroxine can be used to label and modify a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates.
However, there are also some limitations to the use of trihydroxy boroxine in lab experiments, including:
1. Reactivity: Trihydroxy boroxine is highly reactive and can potentially react with unintended biomolecules, leading to non-specific labeling and modification.
2. Toxicity: Trihydroxy boroxine can be toxic to cells and organisms at high concentrations, potentially limiting its use in certain experiments.
3. Cost: Trihydroxy boroxine can be expensive to synthesize and purchase, potentially limiting its use in some labs.
Zukünftige Richtungen
There are several future directions for the use of trihydroxy boroxine in scientific research, including:
1. Development of new labeling and modification strategies: Researchers are exploring new ways to use trihydroxy boroxine to selectively label and modify biomolecules, including the development of new boronate ester linkages.
2. Application in drug development: Trihydroxy boroxine is being explored as a potential tool for developing new drugs and therapies, particularly in the areas of cancer and metabolic disorders.
3. Use in nanotechnology: Trihydroxy boroxine is being explored as a potential tool for the development of new nanomaterials and nanodevices, particularly in the areas of biosensing and drug delivery.
4. Development of new synthetic methods: Researchers are exploring new synthetic methods for trihydroxy boroxine that are more efficient and cost-effective, potentially making it more widely available for scientific research.
Synthesemethoden
Trihydroxy boroxine can be synthesized by reacting boric acid with an excess of glycerol. The reaction produces a white crystalline solid that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Trihydroxy boroxine has a wide range of scientific research applications, including:
1. Proteomics: Trihydroxy boroxine can be used to selectively label and isolate specific proteins in complex mixtures, allowing for their identification and characterization.
2. Glycomics: Trihydroxy boroxine can be used to selectively label and isolate specific carbohydrates in complex mixtures, allowing for their identification and characterization.
3. Nucleic acid research: Trihydroxy boroxine can be used to label and modify nucleic acids, allowing for their detection and analysis.
4. Drug development: Trihydroxy boroxine can be used to develop new drugs and therapies by selectively targeting specific biomolecules.
Eigenschaften
CAS-Nummer |
13460-51-0 |
|---|---|
Produktname |
Trihydroxy boroxine |
Molekularformel |
B3H3O6 |
Molekulargewicht |
131.5 g/mol |
IUPAC-Name |
2,4,6-trihydroxy-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/B3H3O6/c4-1-7-2(5)9-3(6)8-1/h4-6H |
InChI-Schlüssel |
AIUDKCYIGXXGIL-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)O)O)O |
Kanonische SMILES |
B1(OB(OB(O1)O)O)O |
Andere CAS-Nummern |
13460-51-0 |
Piktogramme |
Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



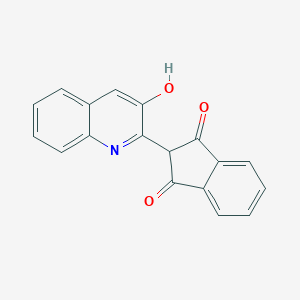
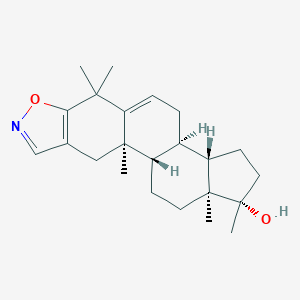
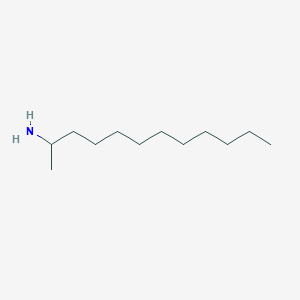
![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
